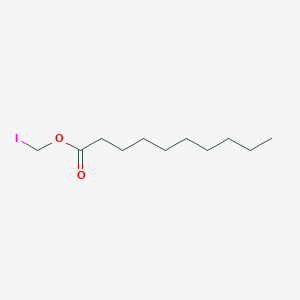

碘甲基癸酸酯

描述

Iodomethyl decanoate is a prodrug that is metabolized to its active form, iodomethylamphetamine (IMA), by the liver . It has been shown to inhibit the reuptake of serotonin by blocking transporter activity, which leads to increased levels of serotonin in the brain .

Synthesis Analysis

The synthesis of aldehydes and ketones from the oxidation of iodomethyl group has been studied . The classical approaches under observation include Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation and Hass–Bender oxidation .Molecular Structure Analysis

The molecular formula of Iodomethyl decanoate is C11H21IO2 . The molecular weight is 312.19 g/mol .Chemical Reactions Analysis

The oxidation of iodomethyl group in benzylic iodides and allylic iodides using numerous well-known approaches reported in the literature has been studied . The eco-friendly approaches under observation include periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method, hydrogen peroxide in vanadium pentoxide-based approach and bismuth nitrate-promoted IL technique .Physical And Chemical Properties Analysis

Iodomethyl decanoate is a colorless or light yellow liquid with a characteristic odor. It is soluble in organic solvents, such as chloroform, ethanol, and acetone, but insoluble in water. Its melting point is -12°C, and its boiling point is 261°C.科学研究应用

环境监测与分析

通过其衍生物和相关化合物,碘甲基癸酸酯在环境领域发挥了重要作用,特别是在水质评估方面。癸酸包被的纳米颗粒已被用于提取和测定环境水样中微量重金属。这种方法将磁性纳米颗粒与流动注射电感耦合等离子体光发射光谱法(ICP-OES)相结合,已被证明对提取Cd、Co、Cr、Ni、Pb和Zn等金属有效,为环境监测和分析提供了可靠手段(Faraji et al., 2010)。

纳米颗粒合成与生物医学应用

在纳米技术领域,与碘甲基癸酸酯相关的癸酸已被用于控制合成氧化铁纳米颗粒。控制颗粒大小的灵活性,结合这些纳米颗粒的高饱和磁化率,使它们成为生物医学应用的有前途的候选者,例如在磁共振成像(MRI)和药物输送系统中。将这些纳米颗粒涂覆硅化物的能力进一步增强了它们在各种生物医学领域的适用性(Guardia et al., 2010)。

生物燃料生产

癸酸已被认可为可再生能源领域的潜力,特别是在生物燃料生产方面。通过一个工程化的细胞工厂,已经实现了从甘油(一种可再生原料)中选择性生产癸酸。这种创新方法突显了利用β-氧化逆转途径生产像癸酸这样有价值化合物的生物基生产的潜力,这些化合物可以作为工业化学品、药品和生物燃料的前体(Kim & Gonzalez, 2018)。

热能储存

已经探索了将癸酸等脂肪酸封装用于热能储存应用。已开发了微胶囊化技术,用于创建无泄漏、热稳定的微胶囊以用于能量储存,强调了从植物和动物油中提取的癸酸的环保特性。这项研究为在各种工业应用中利用脂肪酸提高能源效率和可持续性铺平了道路(Konuklu et al., 2014)。

化学合成与药用应用

碘甲基癸酸酯及其相关化合物已被用于合成复杂的有机分子。例如,级联亲电碘环化方法已被用于高效制备4-碘甲基取代的四氢-β-咔啉,这些化合物构成了许多天然产物和生物活性分子的核心结构。这种方法在复杂有机化合物的形式合成中显示出潜力,强调了碘甲基癸酸酯衍生物在促进先进化学合成中的作用(Song et al., 2013)。

未来方向

属性

IUPAC Name |

iodomethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSUAYMTKVMKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729133 | |

| Record name | Iodomethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethyl decanoate | |

CAS RN |

63379-67-9 | |

| Record name | Iodomethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

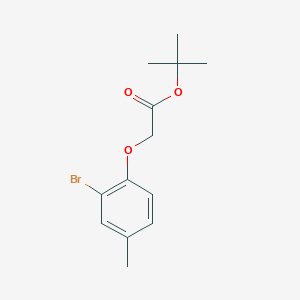

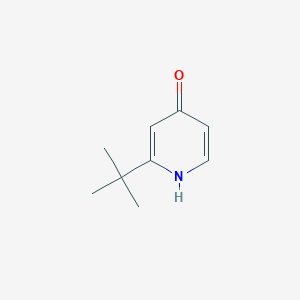

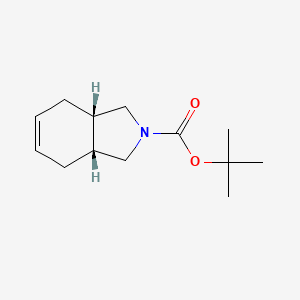

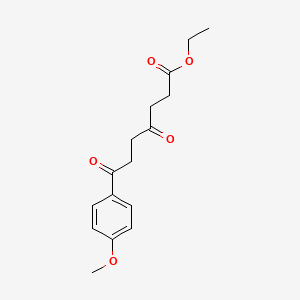

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

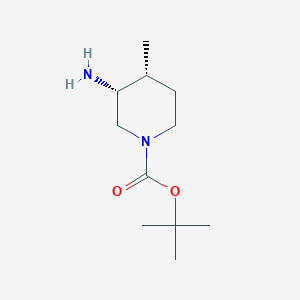

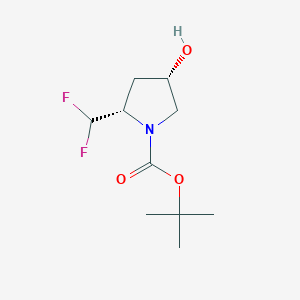

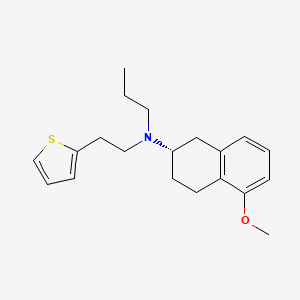

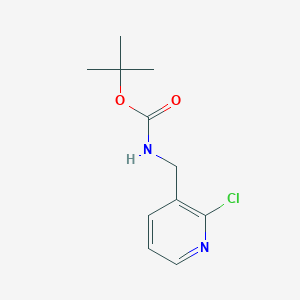

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)